molecular formula C10H12O3 B13648697 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde

Cat. No.: B13648697
M. Wt: 180.20 g/mol
InChI Key: YBNBCGXHZFPFKO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde is a phenolic aldehyde characterized by a benzaldehyde backbone with a hydroxyl group at position 2 and a 3-hydroxypropyl substituent at position 4. The compound’s hydroxyl and hydroxypropyl groups suggest high polarity, which may influence solubility in polar solvents and reactivity in hydrogen-bonding interactions.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-hydroxy-5-(3-hydroxypropyl)benzaldehyde

InChI

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-10(13)9(6-8)7-12/h3-4,6-7,11,13H,1-2,5H2

InChI Key

YBNBCGXHZFPFKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCO)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-5-nitroacetophenone with benzaldehyde in the presence of anhydrous aluminum chloride . Another method includes the Tiemann reaction, which involves refluxing phenol and sodium hydroxide dissolved in water and chloroform at 60–70°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as column chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include 2-hydroxy-5-(3-hydroxypropyl)benzyl alcohol from reduction and corresponding carboxylic acids from oxidation .

Scientific Research Applications

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Hydroxy-5-(1-methylpropyl)benzaldehyde (Compound 2.2)

Structure : Features a branched alkyl group (1-methylpropyl) at position 5 instead of a hydroxypropyl chain.
Synthesis : Synthesized via a modified Reimer-Tiemann reaction involving aryloxymagnesium bromides and paraformaldehyde, achieving a 63% yield . Earlier methods yielded only 30%, highlighting the efficiency of optimized protocols.
Key Differences :

  • The 1-methylpropyl group reduces polarity compared to the hydroxypropyl substituent, likely decreasing water solubility.

5-Isopropyl-2-methylbenzaldehyde

Structure : Substituted with a methyl group at position 2 and an isopropyl group at position 5 .
Physicochemical Properties :

  • Molecular formula: C₁₁H₁₄O
  • Molar mass: 162.23 g/mol
    Key Differences :
  • Methyl and isopropyl groups are non-polar, rendering this compound more lipophilic than this compound.
  • Absence of hydroxyl groups reduces reactivity in oxidation or conjugation reactions.

2-[2-Hydroxy-5-(3-hydroxypropyl)-3-methoxyphenyl]-propane-1,3-diol (Compound 1)

Structure: A structurally complex analog with a 3-hydroxypropyl group at position 5, a methoxy group at position 3, and a propane-1,3-diol side chain . Key Differences:

  • Additional methoxy and diol groups enhance molecular complexity and likely improve binding to biological targets.
  • The propane-1,3-diol moiety introduces multiple hydroxyl groups, increasing hydrophilicity compared to the simpler benzaldehyde backbone.

Data Table: Comparative Analysis of Benzaldehyde Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Synthesis Yield Key Properties/Activities
This compound -OH (2), -CH₂CH₂CH₂OH (5) C₁₀H₁₂O₃ 180.20 (calculated) Not reported High polarity, potential H-bonding
2-Hydroxy-5-(1-methylpropyl)benzaldehyde -OH (2), -CH(CH₂CH₃)₂ (5) C₁₁H₁₄O₂ 178.23 63% Moderate polarity, lipophilic
5-Isopropyl-2-methylbenzaldehyde -CH₃ (2), -CH(CH₃)₂ (5) C₁₁H₁₄O 162.23 Not reported Lipophilic, low reactivity
Compound 1 (from ) -OH (2), -CH₂CH₂CH₂OH (5), -OCH₃ (3), propane-1,3-diol C₁₃H₂₀O₆ 284.29 Not reported Cytotoxic, antiviral

Discussion of Substituent Effects

  • Polarity and Solubility : Hydroxyl and hydroxypropyl groups enhance water solubility and reactivity in polar environments. For example, this compound is expected to be more soluble in aqueous media than its alkyl-substituted analogs .
  • Synthetic Challenges : The introduction of hydroxypropyl groups may require specialized protecting-group strategies to prevent side reactions during synthesis, as seen in the optimization of Compound 2.2’s synthesis .
  • Biological Interactions : Hydroxyl-rich compounds like Compound 1 demonstrate enhanced bioactivity, suggesting that this compound could be a candidate for pharmacological studies if functionalized appropriately .

Biological Activity

2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde is a phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • IUPAC Name : this compound

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research indicates that this compound exhibits significant antioxidant properties, which can be measured using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Concentration (µg/mL)
This compound80%100
BHT (Butylated Hydroxytoluene)90%100

The results suggest that the compound's antioxidant capacity increases with concentration, indicating potential applications in preventing oxidative damage in biological systems.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Studies have shown it to be effective against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings highlight the potential of this compound as a natural antimicrobial agent.

3. Cytotoxicity and Anti-cancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of the compound resulted in significant cell death, with an IC50 value of approximately 30 µg/mL. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting its potential as an anti-cancer agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups present in the structure contribute to its ability to neutralize free radicals.
  • Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.

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